molecular formula C13H11BrN2O B1268571 N-benzyl-5-bromonicotinamide CAS No. 303031-43-8

N-benzyl-5-bromonicotinamide

Cat. No. B1268571
M. Wt: 291.14 g/mol
InChI Key: CTVYYGDKDNYJPO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-benzyl-5-bromonicotinamide and related compounds often involves the use of brominated intermediates and benzyl groups in various coupling reactions. For example, reductive debromination of 5-bromouracils by 1-benzyl-1,4-dihydronicotinamide under thermal conditions has been studied, showcasing a method that might be analogous or related to the synthesis of compounds like N-benzyl-5-bromonicotinamide (Sako, Hirota, & Maki, 1983).

Molecular Structure Analysis

The molecular structure of N-benzyl-5-bromonicotinamide is characterized by the presence of a bromine atom attached to the nicotinamide ring, which is further modified by a benzyl group. This structural arrangement is crucial for its chemical reactivity and interaction with other molecules. Structural analyses can include spectroscopic methods and computational modeling to predict and confirm the arrangement of atoms within the molecule.

Chemical Reactions and Properties

N-benzyl-5-bromonicotinamide can undergo various chemical reactions due to the presence of reactive functional groups. The bromine atom makes it a candidate for nucleophilic substitution reactions, while the benzyl group can participate in electrophilic aromatic substitution. Studies on related compounds, like the oxidation of benzyl ethers by N-bromonicotinamide in aqueous acetic acid medium, provide insights into the types of reactions that N-benzyl-5-bromonicotinamide might undergo (Balasubramaniyan, Priya, & Mathiyalagan, 2010).

Scientific Research Applications

“N-benzyl-5-bromonicotinamide” is a chemical compound with the molecular formula C13H11BrN2O . It’s used in scientific research, particularly in the field of molecular dynamics and Monte Carlo simulations of biomolecular systems .

  • Study of biomolecule:ligand complexes : This involves the interaction of “N-benzyl-5-bromonicotinamide” with various biomolecules to understand their binding properties .
  • Free energy calculations : This compound can be used in computational chemistry to calculate the free energy of systems .
  • Structure-based drug design : “N-benzyl-5-bromonicotinamide” can be used as a ligand in the design of new drugs .
  • Refinement of x-ray crystal complexes : This compound can be used in the refinement of x-ray crystal structures .

“N-benzyl-5-bromonicotinamide” is a chemical compound with the molecular formula C13H11BrN2O . It’s used in scientific research, particularly in the field of molecular dynamics and Monte Carlo simulations of biomolecular systems .

  • Molecular Dynamics (MD) Files : This compound can be used in the creation of Molecular Dynamics (MD) files, which are essential for the simulation of biomolecular systems .
  • X-Ray - Docking Files : “N-benzyl-5-bromonicotinamide” can be used in the creation of X-Ray - Docking files. These files are crucial for the study of the interaction between biomolecules and ligands .
  • NMR Refinement Files : This compound can be used in the creation of NMR Refinement files. These files are used in the refinement of biomolecular structures .
  • 1 H NMR Spectrum : “N-benzyl-5-bromonicotinamide” can be used in the study of 1 H NMR Spectrum. This is a technique used to determine the physical and chemical properties of atoms or the molecules in which they are contained .

“N-benzyl-5-bromonicotinamide” is a chemical compound with the molecular formula C13H11BrN2O . It’s used in scientific research, particularly in the field of molecular dynamics and Monte Carlo simulations of biomolecular systems .

  • Molecular Dynamics (MD) Files : This compound can be used in the creation of Molecular Dynamics (MD) files, which are essential for the simulation of biomolecular systems .
  • X-Ray - Docking Files : “N-benzyl-5-bromonicotinamide” can be used in the creation of X-Ray - Docking files. These files are crucial for the study of the interaction between biomolecules and ligands .
  • NMR Refinement Files : This compound can be used in the creation of NMR Refinement files. These files are used in the refinement of biomolecular structures .
  • 1 H NMR Spectrum : “N-benzyl-5-bromonicotinamide” can be used in the study of 1 H NMR Spectrum. This is a technique used to determine the physical and chemical properties of atoms or the molecules in which they are contained .

Safety And Hazards

N-benzyl-5-bromonicotinamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

As N-benzyl-5-bromonicotinamide is a relatively new compound, its potential applications and future directions are still under exploration. It could potentially be used in the development of molecular force fields for Molecular Dynamics or Monte Carlo simulations of biomolecular systems .

properties

IUPAC Name

N-benzyl-5-bromopyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O/c14-12-6-11(8-15-9-12)13(17)16-7-10-4-2-1-3-5-10/h1-6,8-9H,7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTVYYGDKDNYJPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30356865
Record name N-benzyl-5-bromonicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-5-bromonicotinamide

CAS RN

303031-43-8
Record name N-benzyl-5-bromonicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-bromo-N-(phenylmethyl)pyridine-3-carboxamide was synthesized according to the procedure described above from 5-bromonicotinic acid and benzylamine. Yield 90%. 1H NMR (400 MHz, CDCl3): 8.83 (d, 1H), 8.72 (d, 1H), 8.25 (t, 1H), 7.30 (m, 5H), 6.58 (br s, 1H), 4.62 (d, 2H); MS (EI) for C13H11N2OBr: 291 (MH+).
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